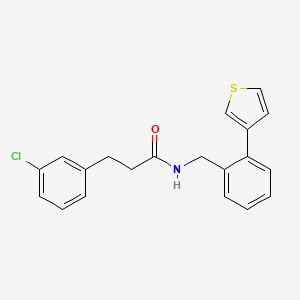
3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine is an organic compound with the chemical formula C10H9ClN2. It is a pyridine derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement showcases the utility of pyridine derivatives as versatile building blocks in chemical synthesis, enabling the creation of a variety of compounds with potential applications in medicinal chemistry and material science (Figueroa‐Pérez et al., 2006).
- Pyridine derivatives are also pivotal in the development of metal-organic frameworks and coordination compounds, which are essential for catalysis, magnetic materials, and sensing applications. For instance, the synthesis of 2,6-bis(pyrazolyl)pyridines and their iron(II) complexes demonstrates the influence of ligand design on the spin-crossover properties of these materials (Pritchard et al., 2009).
Applications in Material Science
- Pyridine derivatives have been used to engineer materials with specific optical and electronic properties. For example, structural and optical characterization of pyrazolo pyridine derivatives reveals their potential in the development of optoelectronic devices due to their unique photophysical properties (Zedan et al., 2020).
- The creation of hybrid materials that combine pyridine derivatives with other functional groups leads to compounds with enhanced chemical and physical properties, suitable for a range of applications from catalysis to biomedical sensing (Flefel et al., 2018).
Theoretical and Computational Studies
- Computational analyses and molecular docking studies of pyridine derivatives provide insights into their interaction with biological targets, which is crucial for the design of new pharmaceuticals and agrochemicals. These studies help in understanding the molecular basis of the biological activity of these compounds and in predicting their efficacy and specificity towards certain proteins or enzymes (Evecen et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHSRVMJSRINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
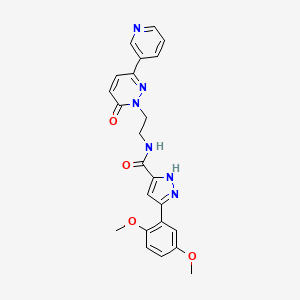
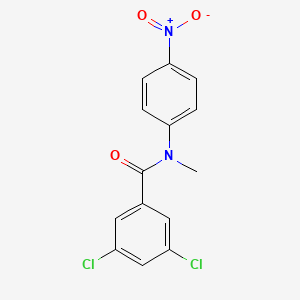
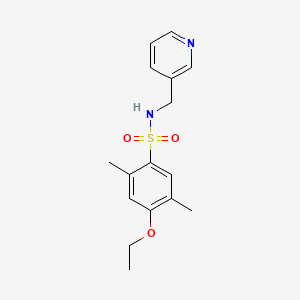
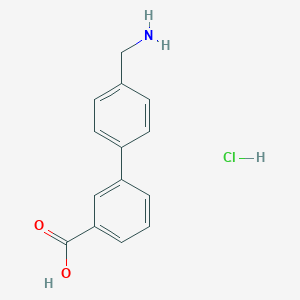
![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)
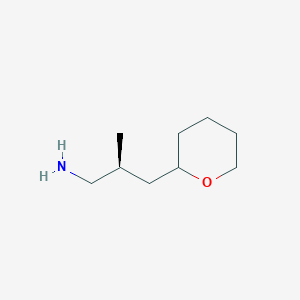
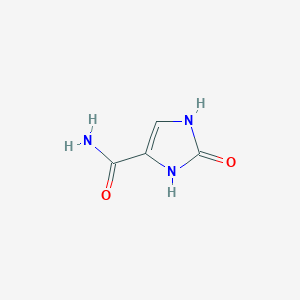
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)
![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)
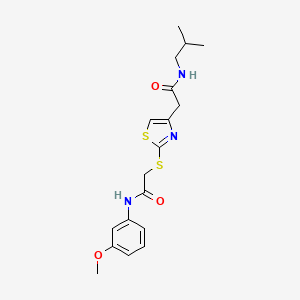
![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)
